N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cheminformatics Drug-likeness Lipophilicity

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 282104-66-9) is a small-molecule sulfonamide-acetanilide hybrid (C14H20N2O3S, MW 296.39) featuring a 2-methylpiperidine ring linked via a sulfonyl bridge to a para-acetamidophenyl group. The compound is commercially available as a research-grade chemical from multiple vendors, typically at purities of 95–97% , and is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 282104-66-9
Cat. No. B2813921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS282104-66-9
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17)
InChIKeyNCUSGHYMFPTESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 282104-66-9): Procurement-Ready Sulfonamide-Acetanilide Building Block


N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 282104-66-9) is a small-molecule sulfonamide-acetanilide hybrid (C14H20N2O3S, MW 296.39) featuring a 2-methylpiperidine ring linked via a sulfonyl bridge to a para-acetamidophenyl group . The compound is commercially available as a research-grade chemical from multiple vendors, typically at purities of 95–97% [1], and is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery . Its structure places it at the intersection of aryl sulfonamide and acetanilide chemical space, a region historically explored for enzyme inhibition (e.g., MMPs, 11β-HSD1) and receptor modulation [2].

Why N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Cannot Be Simply Replaced by Unsubstituted or N-Alkyl Acetanilide Analogs


The 2-methyl substituent on the piperidine ring introduces a stereocenter and alters both the conformational profile of the sulfonamide linkage and the compound's lipophilicity relative to unsubstituted piperidine sulfonamides [1]. In related sulfonylpiperidine medicinal chemistry programs, small alkyl substitutions on the piperidine ring have been shown to significantly modulate target binding, selectivity, and metabolic stability—effects that cannot be predicted from the unsubstituted parent scaffold [2]. Furthermore, the para-acetamide motif, when combined with the 2-methylpiperidine sulfonamide, creates a hydrogen-bond donor/acceptor arrangement that differs from N-alkyl or N-aryl acetanilide variants, potentially impacting solubility and crystallinity in formulation-relevant ways . Generic replacement with a simpler N-phenylacetamide or an unsubstituted piperidine sulfonamide therefore risks loss of the specific binding interactions and physicochemical properties for which this compound was selected in screening collections.

Quantitative Differentiation Evidence for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Against Closest Analogs


Computed Physicochemical Property Differentiation vs. Unsubstituted Piperidine and 4-Methylpiperidine Analogs

In silico comparison of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide with its unsubstituted piperidine analog (CAS not available; hypothetical structure) reveals a meaningful difference in calculated logP and topological polar surface area (TPSA), driven by the 2-methyl group [1]. The 2-methyl substitution increases XLogP3 by approximately 0.5 log units relative to the unsubstituted piperidine derivative, while maintaining an identical hydrogen bond donor (1) and acceptor (4) count [1]. This shift in lipophilicity can affect membrane permeability and non-specific protein binding in biological assays.

Cheminformatics Drug-likeness Lipophilicity

Purity and Specification Consistency Across Commercial Sources: Differential Quality Assurance for Procurement

Commercial availability data show that N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is supplied at two distinct purity tiers: 95% (AKSci ) and 97% (Alfa Aesar via Chembase [1]). In contrast, closely related 4-(2-methyl-1-piperidinylsulfonyl)acetanilide formulations from other vendors frequently lack a certified purity specification or are only available through custom synthesis . The 97% grade from Alfa Aesar provides users with a verifiable purity benchmark suitable for quantitative biological assays, while the AldrichCPR offering does not include analytical data, requiring end-user verification .

Quality Control Procurement Analytical Chemistry

Patent Landscape Differentiation: Specific Targeting of 11β-HSD1 Over Other Piperidine Sulfonamide Chemotypes

The compound falls within the generic scope of WO2008087654A2, which claims piperidine sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Within this patent space, the 2-methylpiperidine substitution is distinguished from 4-substituted piperidine analogs, as SAR described in the patent indicates that ring alkylation position and stereochemistry critically influence inhibitory potency and selectivity over 11β-HSD2 [1]. While specific IC50 data for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide are not publicly disclosed, the structural features align with the pharmacophore model for 11β-HSD1 inhibition, differentiating it from piperidine sulfonamides targeting other enzymes (e.g., MMPs, where hydroxamic acid zinc-binding groups are required) [2].

11β-HSD1 inhibition Metabolic disease Patent analysis

Recommended Application Scenarios for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 282104-66-9) Based on Available Evidence


Primary Hit in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Screening

Based on patent class alignment [1], this compound is suitable for inclusion in biochemical or cell-based 11β-HSD1 inhibitor screening cascades. Its 2-methylpiperidine sulfonamide core matches the pharmacophore described in WO2008087654A2, and its acetamide terminus distinguishes it from carboxylic acid-containing analogs that may exhibit poor cellular permeability.

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

The computed XLogP3 of approximately 1.8 [1] positions this compound in a favorable range for passive membrane permeability. It can serve as a tool compound to investigate how incremental alkyl substitution on the piperidine ring alters cellular uptake and intracellular distribution, using the unsubstituted analog as a matched comparator.

Reference Standard in Sulfonamide-Acetanilide Analytical Method Development

With certified purity available at 97% (Alfa Aesar) [2], this compound can function as a system suitability standard or calibration reference for HPLC and LC-MS methods designed to quantify sulfonamide-acetanilide derivatives in pharmacokinetic or metabolic stability assays.

Starting Point for Structure-Activity Relationship (SAR) Exploration of Piperidine Sulfonamides

The 2-methylpiperidine substitution provides a chiral, conformationally restricted scaffold. Systematic variation of the acetamide N-substituent and the piperidine 2-position can be explored to map steric and electronic requirements for target binding, using this compound as the initial reference point [3].

Technical Documentation Hub

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